molecular formula C19H16ClN3O5S2 B11423489 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide

2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B11423489
M. Wt: 465.9 g/mol
InChI Key: BFZUAAROSLIMKV-UHFFFAOYSA-N
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Description

2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzenesulfonyl group, a dihydropyrimidinone core, and a sulfanylacetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

Molecular Formula

C19H16ClN3O5S2

Molecular Weight

465.9 g/mol

IUPAC Name

2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide

InChI

InChI=1S/C19H16ClN3O5S2/c1-28-15-8-7-12(20)9-14(15)22-17(24)11-29-19-21-10-16(18(25)23-19)30(26,27)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25)

InChI Key

BFZUAAROSLIMKV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Dihydropyrimidinone Core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions to form the dihydropyrimidinone ring.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, where the dihydropyrimidinone intermediate is treated with benzenesulfonyl chloride in the presence of a base.

    Formation of the Sulfanylacetamide Moiety: This involves the reaction of the sulfonylated dihydropyrimidinone with a suitable thiol and chloroacetamide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the dihydropyrimidinone core, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The benzenesulfonyl group is known for its ability to interact with protein targets, while the dihydropyrimidinone core can mimic natural substrates or inhibitors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for research and development in multiple scientific disciplines.

Biological Activity

The compound 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide , hereafter referred to as Compound A , is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

Compound A features several notable structural components:

  • Pyrimidine Ring : A six-membered ring containing nitrogen atoms, known for its diverse biological activities.
  • Benzenesulfonyl Group : Enhances the solubility and bioavailability of the compound.
  • Chloro and Methoxy Substituents : These functional groups can influence pharmacokinetic properties and biological interactions.

The molecular formula for Compound A is C19H17ClN3O4SC_{19}H_{17}ClN_3O_4S with a molecular weight of approximately 429.51 g/mol.

Synthesis of Compound A

The synthesis of Compound A typically involves multi-step organic reactions, including:

  • Formation of the Pyrimidine Ring : Utilizing appropriate precursors and reagents.
  • Sulfonylation : Introduction of the benzenesulfonyl group.
  • Acetamide Formation : Attaching the chloro-methoxyphenyl substituent.

Each step requires careful optimization of reaction conditions (temperature, solvent, catalysts) to maximize yield and purity.

Antimicrobial Activity

Research indicates that compounds with similar structures to Compound A exhibit significant antimicrobial properties. For instance, derivatives containing pyrimidine rings have been shown to have activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfonyl group is often associated with enhanced antimicrobial efficacy due to improved interaction with bacterial enzymes .

Anticancer Activity

Studies have demonstrated that certain pyrimidine derivatives possess anticancer properties. For example, related compounds have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. Specifically, compounds with similar structural motifs have exhibited IC50 values in the low micromolar range against lung cancer cell lines, suggesting that Compound A may also possess anticancer activity .

Inhibition of Enzymatic Activity

Recent findings suggest that compounds like Compound A may act as multitarget inhibitors for enzymes such as COX-2 and 5-LOX, which are involved in inflammatory processes. In vitro studies have reported IC50 values indicating potent inhibitory activity against these targets, making it a candidate for anti-inflammatory therapy .

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • Objective : Evaluate the antimicrobial efficacy of pyrimidine derivatives.
    • Methodology : Broth microdilution testing against Staphylococcus aureus and Escherichia coli.
    • Results : Compounds showed significant antibacterial activity with minimum inhibitory concentrations (MICs) in the range of 0.5 to 8 µg/mL.
  • Anticancer Evaluation :
    • Objective : Assess the cytotoxic effects on human lung cancer cell lines (A549, HCC827).
    • Methodology : MTS assay for cell viability.
    • Results : Compound A demonstrated IC50 values around 10 µM, indicating moderate cytotoxicity compared to standard chemotherapeutics .
  • Enzymatic Inhibition Study :
    • Objective : Investigate COX-2 inhibitory potential.
    • Methodology : Enzyme assays measuring inhibition rates.
    • Results : Compound A displayed an IC50 value of 0.011 µM against COX-2, highlighting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Compound BPyrimidine ringAntimicrobial
Compound CSulfonamide groupAnticancer
Compound DBenzothiazole moietyAntimicrobial

The unique aspect of Compound A lies in its specific combination of a benzenesulfonyl group and a chloro-methoxyphenyl substituent, which may confer distinct pharmacological properties compared to other related compounds.

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